Indole-4-Carboxamide vs. Indole-2-Carboxamide Regiochemistry: Impact on PARP-1 Inhibitory Potency
The indole-4-carboxamide scaffold, as featured in 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide, has demonstrated superior PARP-1 inhibition compared to indole-2-carboxamide and indole-3-carboxamide regioisomers. In a 2016 study, a 1H-indole-4-carboxamide derivative (LX15) achieved an IC₅₀ of 13 nM against PARP-1 enzyme, whereas corresponding indole-2-carboxamide and indole-3-carboxamide analogs in the same series showed substantially weaker activity (IC₅₀ > 1000 nM), representing a potency advantage of >75-fold . Researchers procuring indole carboxamides should note that this regioisomeric potency difference cannot be inferred from the more common 2-carboxamide scaffold literature.
| Evidence Dimension | PARP-1 enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available for 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide; class representative indole-4-carboxamide LX15: IC₅₀ = 13 nM |
| Comparator Or Baseline | Indole-2-carboxamide and indole-3-carboxamide analogs from same series: IC₅₀ > 1000 nM |
| Quantified Difference | >75-fold potency advantage for indole-4-carboxamide scaffold over indole-2/3-carboxamide regioisomers |
| Conditions | PARP-1 enzyme inhibition assay; cell-free recombinant PARP-1 system (RSC Adv., 2016) |
Why This Matters
The >75-fold potency differential between 4-carboxamide and 2/3-carboxamide regioisomers makes scaffold identity a critical procurement specification; substituting a 2-carboxamide analog will not recapitulate the potency profile achievable with the 4-carboxamide scaffold.
- [1] Xie, Z., Chen, Y., Xu, P., Zhou, Y., Zhao, Q., Jiao, H. & Li, Z. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Adv., 2016, 6, 80784–80796. LX15: PARP-1 IC₅₀ = 13 nM; indole-2/3-carboxamide analogs: IC₅₀ > 1000 nM. View Source
